molecular formula C21H28ClN3O4S B4183174 3-(4-methoxyphenyl)-N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]propanamide;hydrochloride

3-(4-methoxyphenyl)-N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]propanamide;hydrochloride

Cat. No.: B4183174
M. Wt: 454.0 g/mol
InChI Key: CPYLONRWBDGWKR-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]propanamide;hydrochloride is a synthetic organic compound It is characterized by its complex structure, which includes a methoxyphenyl group, a piperazinylsulfonyl group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]propanamide;hydrochloride typically involves multiple steps. One common approach is to start with the methoxyphenyl derivative and introduce the piperazinylsulfonyl group through a series of nucleophilic substitution reactions. The final step involves the formation of the propanamide moiety under controlled conditions, followed by the addition of hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, large-scale production may require specialized equipment to handle the reagents and intermediates safely.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]propanamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The piperazinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxyl derivative, while reduction of the sulfonyl group may produce a sulfide.

Scientific Research Applications

3-(4-methoxyphenyl)-N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]propanamide;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological pathways and interactions.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]propanamide;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular function and signaling.

Comparison with Similar Compounds

Similar Compounds

  • **3-(4-methoxyphenyl)-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}propanamide
  • **3-(4-methoxyphenyl)-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}butanamide

Uniqueness

3-(4-methoxyphenyl)-N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]propanamide;hydrochloride is unique due to its specific structural features, such as the combination of the methoxyphenyl and piperazinylsulfonyl groups

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S.ClH/c1-23-13-15-24(16-14-23)29(26,27)20-10-6-18(7-11-20)22-21(25)12-5-17-3-8-19(28-2)9-4-17;/h3-4,6-11H,5,12-16H2,1-2H3,(H,22,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPYLONRWBDGWKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC3=CC=C(C=C3)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-methoxyphenyl)-N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]propanamide;hydrochloride
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3-(4-methoxyphenyl)-N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]propanamide;hydrochloride
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3-(4-methoxyphenyl)-N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]propanamide;hydrochloride
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3-(4-methoxyphenyl)-N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]propanamide;hydrochloride
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3-(4-methoxyphenyl)-N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]propanamide;hydrochloride
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3-(4-methoxyphenyl)-N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]propanamide;hydrochloride

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